molecular formula C6H3BrN2O2 B1606147 5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide CAS No. 36387-84-5

5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide

Cat. No.: B1606147
CAS No.: 36387-84-5
M. Wt: 215 g/mol
InChI Key: LKJOMMKOOXECGA-UHFFFAOYSA-N
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Description

5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a bromine atom at the 5-position of the benzo[c][1,2,5]oxadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide typically involves the bromination of benzo[c][1,2,5]oxadiazole. One common method includes the reaction of benzo[c][1,2,5]oxadiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the brominated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and appropriate ligands are often used in coupling reactions, along with bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and cellular processes.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity. The bromine atom can also play a role in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromobenzo[c][1,2,5]thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

    Benzo[c][1,2,5]oxadiazole: Lacks the bromine atom, offering different reactivity and properties.

    5-Chlorobenzo[c][1,2,5]oxadiazole: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.

Uniqueness

5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide is unique due to the presence of both the bromine atom and the oxadiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical and biological applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in research and industry.

Properties

IUPAC Name

5-bromo-1-oxido-2,1,3-benzoxadiazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2/c7-4-1-2-6-5(3-4)8-11-9(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJOMMKOOXECGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=[N+](ON=C2C=C1Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339204
Record name 5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36387-84-5
Record name 5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide
Reactant of Route 2
5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide
Reactant of Route 3
5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide
Reactant of Route 4
5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide

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